
1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one is a chemical compound with the molecular formula C4H3F6O3S. It is characterized by the presence of trifluoromethyl and trifluoromethanesulfonyl groups attached to a propan-2-one backbone. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of trifluoromethanesulfonic anhydride with 1,1,1-trifluoropropan-2-one under controlled conditions. The reaction typically requires a catalyst and is carried out at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process often includes purification steps such as distillation and recrystallization to obtain the compound in its pure form. Safety measures are crucial due to the reactivity of the starting materials and the potential hazards associated with the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The trifluoromethyl and trifluoromethanesulfonyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include trifluoromethanesulfonic acid, trifluoromethyl alcohols, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of trifluoromethylated compounds.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, especially those requiring trifluoromethyl groups for enhanced bioactivity.
Wirkmechanismus
The mechanism of action of 1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one involves its ability to act as an electrophile in various chemical reactions. The trifluoromethyl and trifluoromethanesulfonyl groups enhance the compound’s reactivity, allowing it to participate in nucleophilic substitution and addition reactions. These reactions often target specific molecular sites, leading to the formation of new chemical bonds and products .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1,1-Trifluoro-3-(trifluoromethanesulfonyl)propan-2-one include:
Bistriflimide: Known for its use in ionic liquids and as a catalyst in organic synthesis.
Trifluoromethylated Ketones: These compounds share the trifluoromethyl group and exhibit similar reactivity in chemical reactions.
Trifluoromethanesulfonic Anhydride: Used in similar applications due to its strong electrophilic nature.
Uniqueness
This compound is unique due to the combination of trifluoromethyl and trifluoromethanesulfonyl groups, which impart distinct chemical properties. This dual functionality makes it a versatile reagent in various chemical transformations and enhances its utility in scientific research and industrial applications .
Eigenschaften
CAS-Nummer |
58510-76-2 |
|---|---|
Molekularformel |
C4H2F6O3S |
Molekulargewicht |
244.11 g/mol |
IUPAC-Name |
1,1,1-trifluoro-3-(trifluoromethylsulfonyl)propan-2-one |
InChI |
InChI=1S/C4H2F6O3S/c5-3(6,7)2(11)1-14(12,13)4(8,9)10/h1H2 |
InChI-Schlüssel |
VDLTXEUGLIGHBF-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
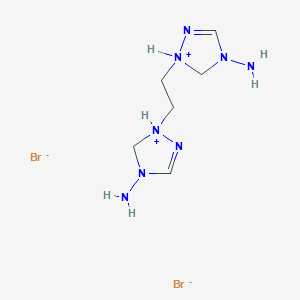

![2-[(E)-tert-Butyldiazenyl]hexan-2-ol](/img/structure/B14607849.png)

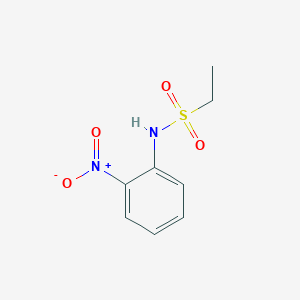
![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)
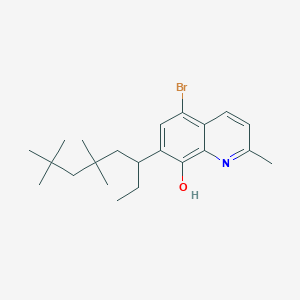
phosphanium iodide](/img/structure/B14607882.png)
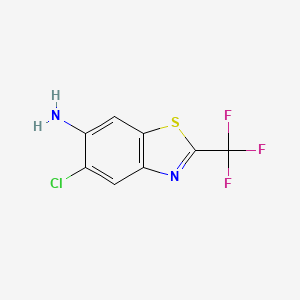
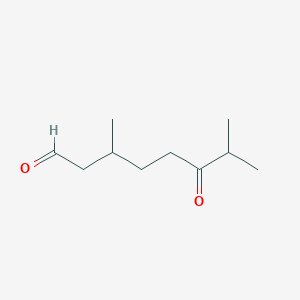


![1-Methyl-4-{[(oxan-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B14607902.png)
